trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

描述

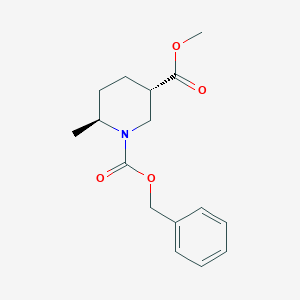

trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate (CAS: 1269755-57-8, 908245-08-9) is a piperidine-derived compound with a trans-configuration at the 1- and 3-positions. Its molecular formula is C₁₆H₂₁NO₄ (MW: 291.34), featuring a benzyl ester at position 1 and a methyl ester at position 3, along with a 6-methyl substituent on the piperidine ring . This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in synthesizing bioactive molecules due to its stereochemical rigidity and functional versatility .

属性

IUPAC Name |

1-O-benzyl 3-O-methyl (3S,6S)-6-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRRKWFHSQQJIY-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901123066 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 6-methyl-, 3-methyl 1-(phenylmethyl) ester, (3R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-57-8 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 6-methyl-, 3-methyl 1-(phenylmethyl) ester, (3R,6R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269755-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 6-methyl-, 3-methyl 1-(phenylmethyl) ester, (3R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ring Formation via Catalytic Hydrogenation

A common approach involves the hydrogenation of pyridine precursors to generate the piperidine core. For example, methylpyridine-4-carboxylate undergoes hydrogenation in glacial acetic acid under H₂ atmosphere to yield cis-piperidine intermediates. Subsequent functionalization introduces ester groups while preserving stereochemistry.

Sequential Esterification and Protection

The dual ester moieties are installed via stepwise acylation. Benzyl chloroformate selectively reacts with the piperidine nitrogen under basic conditions (e.g., Et₃N), followed by methyl esterification at the C3 position using methyl chloroformate. Boc (tert-butoxycarbonyl) protection is employed temporarily to prevent undesired side reactions.

Stereochemical Control

Achieving the trans configuration necessitates strategic reaction design. In one protocol, cis-piperidine intermediates undergo base-mediated epimerization. For instance, treatment of cis-1-benzyl-3-methylpiperidine-4-carboxylate with KOtBu in THF induces conformational inversion, yielding the trans isomer in 40–60% diastereomeric excess.

Stepwise Synthesis and Optimization

Intermediate Synthesis

Step 1: Piperidine Core Formation

Methylpyridine-4-carboxylate (5.0 mmol) is hydrogenated in glacial acetic acid (20 mL) under H₂ (1 atm) for 16 hours. Filtration and solvent evaporation yield cis-piperidine-4-carboxylic acid methyl ester.

Step 2: N-Benzylation

The cis-piperidine intermediate is dissolved in CH₂Cl₂ (30 mL), treated with Et₃N (5.0 eq) and benzyl chloroformate (1.2 eq), and stirred for 16 hours. Aqueous workup and chromatography (hexane:EtOAc = 80:20) afford cis-1-benzyl piperidine-4-carboxylate (90:10 dr, 28% yield).

Step 3: Methyl Esterification at C3

The C3 hydroxyl group is activated via mesylation (MsCl, Et₃N), followed by nucleophilic displacement with methyl iodide in DMF. Purification by silica gel chromatography (hexane:EtOAc = 90:10) yields cis-1-benzyl 3-methyl piperidine-4-carboxylate.

Step 4: Epimerization to Trans Isomer

Treatment with KOtBu (1.2 eq) in THF at 0°C induces base-catalyzed epimerization, achieving a 75:25 trans:cis ratio. Flash chromatography isolates trans-1-benzyl 3-methyl piperidine-4-carboxylate (53% yield).

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, hexane:EtOAc gradients) remains the primary purification method, achieving >95% purity for intermediates.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- Benzyl aromatic protons: δ 7.32–7.27 (m, 5H)

- Piperidine CH: δ 4.46 (br s, 1H, NCH)

- Methyl esters: δ 3.58 (s, 3H, OMe)

- 6-Methyl group: δ 1.20 (d, J = 6.5 Hz, 3H)

IR (ATR):

Mass Spec (HRMS):

Data Tables

Table 1. Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenation | H₂, AcOH, 16 h | 85 | 90 |

| N-Benzylation | BnCl, Et₃N, CH₂Cl₂ | 28 | 95 |

| Epimerization | KOtBu, THF, 0°C | 53 | 85 |

| 6-Methylation | LDA, MeI, THF | 67 | 92 |

Table 2. Key ¹H NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl CH₂ | 4.05–3.16 | d (J = 13.5 Hz) |

| Piperidine CH | 2.98–3.58 | dd |

| Methyl Ester (C3) | 3.58 | s |

| 6-Methyl | 1.20 | d |

化学反应分析

Types of Reactions

trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Ester or amide derivatives

科学研究应用

Medicinal Chemistry

trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance the efficacy and selectivity of drug candidates.

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing piperidine derivatives, which are known for their biological activities, including analgesic and anti-inflammatory properties. For instance, its application in the synthesis of bridged piperidine analogues has been explored for their potential as high-affinity ligands in receptor binding studies .

Case Study: Piperidine Analogues

A study highlighted the development of bridged piperidine analogues using this compound as a precursor. These analogues exhibited promising receptor affinities, suggesting their potential as therapeutic agents .

Organic Synthesis

The compound is also significant in organic synthesis due to its ability to undergo various chemical transformations.

Chiral Pool Additions

The compound has been employed in creating chiral pools through enzymatic reductions, which are crucial for synthesizing enantiomerically enriched compounds. This method enhances the efficiency of producing pharmaceuticals with specific stereochemistry .

Biochemical Studies

Research has indicated that derivatives of this compound can serve as tools for studying biochemical pathways and receptor interactions due to their structural similarity to naturally occurring compounds .

Summary of Findings

作用机制

The mechanism of action of trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous piperidine and pyrrolidine derivatives, emphasizing structural variations, physicochemical properties, and applications.

Key Structural and Functional Differences

Piperidine Derivatives

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 159299-93-1)

- Structure : Contains a 4-oxo (ketone) group instead of the 6-methyl substituent.

- Impact : The ketone enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the inert methyl group in the target compound.

- Application : Used in synthetic routes requiring ketone intermediates .

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS: 1095010-45-9) Structure: Features a 5-hydroxyl group on the piperidine ring. Application: Employed in fine chemical synthesis and medicinal chemistry .

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS: 664364-60-7)

- Structure : Substitutes the methyl ester at position 3 with an ethyl ester .

- Impact : Higher lipophilicity may improve membrane permeability but reduce metabolic stability compared to the methyl ester.

- Application : Intermediate in peptidomimetic drug design .

Pyrrolidine Derivatives

trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate (CAS: 2140264-30-6) Structure: Pyrrolidine ring (5-membered) with a 4-chlorophenyl substituent. The chloro group introduces steric and electronic effects. Application: Research chemical in kinase inhibitor development .

Reactivity and Stability

- Target Compound : The trans-configuration minimizes steric hindrance, enhancing stability in polar solvents. The methyl groups at positions 3 and 6 contribute to steric shielding, reducing unwanted side reactions .

- 4-Oxo Analog (CAS: 159299-93-1): The ketone group is prone to nucleophilic attack (e.g., enolate formation), making it reactive under basic conditions .

- 5-Hydroxy Analog (CAS: 1095010-45-9) : The hydroxyl group can undergo acetylation or oxidation, necessitating protective strategies in synthesis .

生物活性

trans-1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. It has garnered attention for its potential biological activities and interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Methods

The compound is synthesized through the reaction of 1-benzyl-3-methylpiperidine with methyl chloroformate. This method allows for the controlled formation of the desired ester functional groups, which are crucial for its biological activity.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Using agents like potassium permanganate to form carboxylic acids.

- Reduction : With lithium aluminum hydride to yield alcohol derivatives.

- Substitution : Nucleophilic substitutions at the ester groups can lead to various derivatives.

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors within biological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator, affecting various physiological processes.

Therapeutic Potential

Research indicates that this compound may have therapeutic properties, particularly in:

- Antitumor Activity : Its structure is reminiscent of compounds known for anticancer properties, suggesting potential in cancer therapy .

- Antiviral Properties : Similar piperidine derivatives have shown antiviral activity against various pathogens, indicating a possible role for this compound in antiviral drug development .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antitumor Activity : A study highlighted that certain structural analogs exhibit significant cytotoxic effects on cancer cell lines, suggesting that this compound could be explored further as an anticancer agent .

- Receptor Interaction Studies : Research has shown that related benzyl-piperidines can act as antagonists for CC chemokine receptors, which are involved in inflammatory responses. This suggests that this compound might influence immune responses through similar mechanisms .

- Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications to the piperidine structure significantly affect biological activity, emphasizing the importance of specific functional groups in enhancing potency against targeted biological pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antitumor, Antiviral | Potential inhibitor/modulator in cancer therapy and viral infections |

| 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate | Anticancer | Demonstrated significant cytotoxicity against specific cancer cells |

| N-(ureidoalkyl)-benzyl-piperidines | CCR3 Antagonism | Potent small molecule antagonists affecting immune response pathways |

常见问题

Q. What advanced NMR techniques resolve signal overlap in complex mixtures?

- Methodology : Use 2D NMR (HSQC, HMBC) to assign overlapping protons/carbons. For dynamic systems, perform VT-NMR (variable temperature) to slow conformational exchange. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。